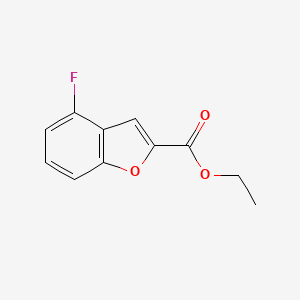

Ethyl 4-fluorobenzofuran-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-fluorobenzofuran-2-carboxylate is a chemical compound with the molecular formula C11H9FO3 . It has a molecular weight of 208.19 . The IUPAC name for this compound is ethyl 4-fluorobenzofuran-2-carboxylate .

Molecular Structure Analysis

The InChI code for Ethyl 4-fluorobenzofuran-2-carboxylate is 1S/C11H9FO3/c1-2-14-11(13)10-6-7-8(12)4-3-5-9(7)15-10/h3-6H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

Ethyl 4-fluorobenzofuran-2-carboxylate has a predicted boiling point of 277.9±20.0 °C and a predicted density of 1.262±0.06 g/cm3 .Applications De Recherche Scientifique

Synthesis of Fluorinated Analogues for Herbicide Development : Research into the synthesis of fluorinated analogues of existing herbicides, such as the work on fluoromethyl, difluoromethyl, and trifluoromethyl analogues of pyrazosulfuron-ethyl, showcases the importance of fluorinated compounds in developing more efficient and selective agrochemicals (Morimoto et al., 1990). This research could imply the potential for Ethyl 4-fluorobenzofuran-2-carboxylate in synthesizing novel herbicides.

Design and Synthesis of Novel Compounds for Antimicrobial and Antioxidant Applications : The synthesis of new compounds with potential antimicrobial and antioxidant activities, such as lignan conjugates via cyclopropanation, demonstrates the ongoing effort to discover new bioactive molecules (Raghavendra et al., 2016). Ethyl 4-fluorobenzofuran-2-carboxylate could serve as a precursor in synthesizing compounds with similar applications.

Exploration of Heterocyclic Compounds in Drug Discovery : The development of thiazole-aminopiperidine hybrid analogues as Mycobacterium tuberculosis GyrB inhibitors highlights the role of heterocyclic compounds in medicinal chemistry, suggesting potential areas of application for Ethyl 4-fluorobenzofuran-2-carboxylate in drug discovery (Jeankumar et al., 2013).

Advancements in Green Chemistry : Studies on the carboxylation of hydroxyarenes with metal alkyl carbonates, aiming to develop new methods for synthesizing hydroxybenzoic and hydroxynaphthoic acids, show the potential for Ethyl 4-fluorobenzofuran-2-carboxylate in green chemistry applications (Suerbaev et al., 2015).

Safety and Hazards

Mécanisme D'action

Target of Action

Benzofuran compounds, to which ethyl 4-fluorobenzofuran-2-carboxylate belongs, have been shown to exhibit a wide range of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Given the broad biological activities of benzofuran compounds, it can be inferred that multiple pathways could be affected .

Result of Action

Benzofuran compounds are known to exhibit a range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

ethyl 4-fluoro-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FO3/c1-2-14-11(13)10-6-7-8(12)4-3-5-9(7)15-10/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZXYIKVGUOUJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(O1)C=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-fluorobenzofuran-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2815969.png)

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(4-fluorophenyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2815972.png)

![3-Ethyl-8-(3,4,5-trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2815976.png)

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylbutanamide](/img/structure/B2815980.png)

![N-[1-(1-Methylimidazol-2-yl)-2-phenylethyl]prop-2-enamide](/img/structure/B2815982.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2815990.png)

![8-fluoro-2-(2-(2-fluorophenoxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2815991.png)

![Tert-butyl (3aR,7aS)-2-(4-chloro-1,3,5-triazin-2-yl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2815993.png)